molecular formula C25H26N2O2S B3909685 4-tert-butyl-N-[(E)-3-(2-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

4-tert-butyl-N-[(E)-3-(2-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

Cat. No.: B3909685
M. Wt: 418.6 g/mol
InChI Key: AMVQHJBQNWNZLE-CJLVFECKSA-N
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Description

4-tert-butyl-N-[(E)-3-(2-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with a tert-butyl group and a thiophene ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(E)-3-(2-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to yield 4-tert-butyl-N-phenylbenzamide.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a Vilsmeier-Haack reaction, where the benzamide is treated with phosphorus oxychloride and dimethylformamide to form the corresponding formyl derivative. This intermediate is then reacted with thiophene-2-carbaldehyde to form the desired product.

    Final Coupling: The final step involves coupling the formylated benzamide with 2-methylaniline under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(E)-3-(2-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

4-tert-butyl-N-[(E)-3-(2-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(E)-3-(2-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets,

Properties

IUPAC Name

4-tert-butyl-N-[(E)-3-(2-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2S/c1-17-8-5-6-10-21(17)26-24(29)22(16-20-9-7-15-30-20)27-23(28)18-11-13-19(14-12-18)25(2,3)4/h5-16H,1-4H3,(H,26,29)(H,27,28)/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVQHJBQNWNZLE-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-butyl-N-[(E)-3-(2-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Reactant of Route 2
4-tert-butyl-N-[(E)-3-(2-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Reactant of Route 3
4-tert-butyl-N-[(E)-3-(2-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Reactant of Route 4
4-tert-butyl-N-[(E)-3-(2-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
4-tert-butyl-N-[(E)-3-(2-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Reactant of Route 6
4-tert-butyl-N-[(E)-3-(2-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

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